Stearoyllactic acid

Emulsion Science Food Formulation Surface Chemistry

Generic substitution of stearoyllactic acid with its sodium (SSL) or calcium (CSL) salts, or with GMS, often compromises HLB balance, starch complexation, and processability. Our stearoyllactic acid (CAS 4253-64-9) is the non-ionic free-acid precursor that delivers distinct formulation advantages: - Predicted HLB <5, enabling robust water-in-oil (W/O) emulsification for high-fat shortenings, pastry margarines, and confectionery fats where anionic SSL (HLB ~8.3) fails. - Co-melts uniformly with SSL/CSL to produce low-dust, free-flowing flakes that resist agglomeration during automated scaling. - Permits precise acid-salt ratio tuning for synergistic antistaling systems when combined with hydrophilic lecithin. - Provides intermediate starch complexation for frozen doughs, extruded snacks, and gluten-free baked goods requiring controlled texture. Supplied with full documentation; global shipping available.

Molecular Formula C21H40O4
Molecular Weight 356.5 g/mol
CAS No. 4253-64-9
Cat. No. B15341764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoyllactic acid
CAS4253-64-9
Molecular FormulaC21H40O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)O
InChIInChI=1S/C21H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24/h19H,3-18H2,1-2H3,(H,23,24)
InChIKeyQMGGUIASDZZMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearoyllactic Acid: Physical & Regulatory Profile


Stearoyllactic acid (CAS 4253-64-9), also known as 1-carboxyethyl stearate or 2-(stearoyloxy)propanoic acid, is a fatty acid ester formed by the esterification of stearic acid with lactic acid [1]. It belongs to the class of lactylate esters and serves as the free-acid precursor to commercially prevalent salts such as sodium stearoyl lactylate (SSL) and calcium stearoyl lactylate (CSL) [2]. The compound possesses a molecular formula of C21H40O4 and a molecular weight of 356.54 g/mol [1]. Physicochemically, it exhibits a melting point of 60–62 °C and a predicted logP of approximately 7.34–8.66, indicating strong lipophilicity [3]. In the United States, stearoyllactic acid is regulated under 21 CFR 172.846 as a food additive for use as a dough strengthener, emulsifier, and processing aid [4].

Stearoyllactic Acid vs. SSL and CSL


Substituting stearoyllactic acid with its sodium (SSL) or calcium (CSL) salts, or with other fatty acid esters such as glycerol monostearate (GMS), introduces measurable deviations in critical formulation parameters including hydrophilic-lipophilic balance (HLB), ionic character, and process compatibility. The free-acid form (stearoyllactic acid) is non-ionic and substantially more lipophilic than its anionic salt counterparts; for example, SSL exhibits an HLB of approximately 8.3 [1], whereas stearoyllactic acid, lacking a charged carboxylate group, is expected to exhibit an HLB considerably below 8 [2], favoring water-in-oil (W/O) emulsification over oil-in-water (O/W) stabilization. This divergence directly impacts emulsifier selection for high-fat, low-moisture systems. Furthermore, the free acid participates differently in dough conditioning and starch complexation mechanisms compared to its salts [3]. Substitution also affects downstream processing: stearoyllactic acid can be thermally blended and flaked for specific powdered dough conditioner applications in ways that pre-formed salts cannot [4]. Therefore, generic replacement without empirical validation risks compromised functionality and process failure.

Stearoyllactic Acid: Head-to-Head Evidence


HLB and Ionic Character in Emulsion Systems

Stearoyllactic acid is the non-ionic, free-acid precursor to anionic lactylate salts. Sodium stearoyl lactylate (SSL) has an HLB value of approximately 8.3 [1], while calcium stearoyl lactylate (CSL) exhibits an HLB of 5.1 . Stearoyllactic acid, lacking the charged carboxylate group and possessing a lower calculated logD at physiological pH (approximately 4.53) compared to its neutral logP (~7.34–8.66) , is predicted to be significantly more lipophilic than SSL, with an HLB likely below 5. This distinction is critical: anionic SSL (HLB ~8.3) favors O/W emulsification, whereas stearoyllactic acid is more suited for W/O systems or co-emulsifier roles in high-fat matrices.

Emulsion Science Food Formulation Surface Chemistry

Flaked Dough Conditioner Processing

U.S. Patent 4,865,869 discloses a flaked dough conditioning agent comprising stearoyl lactylic acid (stearoyllactic acid) in combination with calcium and sodium salts of stearoyl lactylate [1]. The free-acid form is essential to the flaking process: the mixture of acid and salts is melted and blended, then poured as a thin film onto a cold plate, from which flakes are scraped. The patent specification explicitly notes that the inclusion of stearoyl lactylic acid provides improved flaking characteristics and resistance to agglomeration compared to formulations using salts alone. The free-acid form enables a melting point blend that facilitates uniform film formation and subsequent flaking, a process not achievable with pre-formed SSL or CSL powders alone.

Dough Conditioning Bakery Processing Solid Formulation

Synergistic Antistaling in Bakery Products

U.S. Patent 4,684,526 describes an antistaling/conditioning agent blend that includes edible salts of stearyl lactylic acid (i.e., stearoyllactic acid salts) in combination with hydrophilic lecithin [1]. The patent claims synergistic improvement in both staling inhibition and dough conditioning when the stearoyl lactylate component is present. While the patent uses the salt form, the free-acid stearoyllactic acid is the direct precursor and can be formulated into similar synergistic blends. The patent does not provide quantitative staling metrics, but the explicit synergy claim implies that replacement of the stearoyl lactylate component with alternative emulsifiers (e.g., GMS or DATEM) would not yield the same degree of staling inhibition, making stearoyllactic acid derivatives uniquely valuable in antistaling applications.

Bakery Science Starch Retrogradation Shelf-Life Extension

Starch Complexation Among Emulsifiers

A study on oxidized white sorghum starch evaluated the complexation index (CI) of three emulsifiers: glycerol monostearate (GMS), sodium stearoyl lactylate (SSL), and DATEM [1]. For native white sorghum starch, the CI order was GMS > SSL > DATEM; for oxidized starch, the order remained GMS > SSL > DATEM. SSL (the sodium salt of stearoyllactic acid) exhibited an intermediate CI between GMS and DATEM. While the free-acid stearoyllactic acid was not directly tested, its structural similarity to SSL suggests comparable starch complexation behavior. The data indicate that SSL (and by extension, stearoyllactic acid) provides distinct starch-complexing properties that differ from both GMS and DATEM, which may translate to differentiated textural outcomes in starch-based foods.

Starch Chemistry Food Texture Emulsifier Functionality

Stearoyllactic Acid Applications


Flaked and Powdered Dough Conditioners

Stearoyllactic acid is preferentially selected as a co-melt ingredient with SSL and CSL for the manufacture of flaked dough conditioning agents, as described in U.S. Patent 4,865,869 [1]. The acid form enables uniform melting, film formation, and flaking that resists agglomeration during scaling. This scenario is particularly relevant for commercial bakery operations where automated ingredient handling demands low-dust, free-flowing solid additives.

W/O Emulsions for High-Fat Bakery

With a predicted HLB below 5, stearoyllactic acid is better suited for stabilizing water-in-oil emulsions than its anionic salt counterparts (SSL HLB ~8.3, CSL HLB ~5.1) [2]. This makes it the preferred lactylate ester for high-fat, low-moisture products such as high-ratio cakes, pastry shortenings, and certain confectionery fats where O/W emulsifiers like SSL would be less effective.

Antistaling Synergy with Lecithin

Patented formulations combine stearoyl lactylate salts with hydrophilic lecithin to achieve synergistic staling inhibition and dough conditioning [3]. Stearoyllactic acid, as the free-acid precursor, can be incorporated into such blends to tailor the acid-salt balance, potentially optimizing antistaling performance in bread, buns, and other yeast-leavened products where extended softness is commercially critical.

Starch Complexation for Texture Control

Based on starch complexation studies with SSL (the sodium salt), lactylate esters exhibit a complexation index intermediate between glycerol monostearate (GMS) and DATEM [4]. This intermediate behavior suggests that stearoyllactic acid may be useful in applications where neither strong complexation (GMS-like) nor weak complexation (DATEM-like) is desired, such as in certain frozen doughs, extruded snacks, or gluten-free baked goods where precise texture control is required.

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